REACTION_CXSMILES
|
Cl[CH2:2][CH:3]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1.C(=O)(O)[O-].[Na+]>>[O:18]1[CH2:19][CH2:20][N:15]([CH2:2][CH:3]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH2:16][CH2:17]1 |f:2.3|
|
Name
|
ethyl 3-chloro-2-phenylpropionate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClCC(C(=O)OCC)C1=CC=CC=C1
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(C(=O)OCC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
470 mg
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction for 6 hours
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
After the prepared solution was extracted with ethyl ether
|
Type
|
WASH
|
Details
|
the extract was washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Subsequently, the solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product
|
Type
|
CUSTOM
|
Details
|
The product was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)CC(C(=O)OCC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 660 mg | |
YIELD: PERCENTYIELD | 53.2% | |
YIELD: CALCULATEDPERCENTYIELD | 53.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |